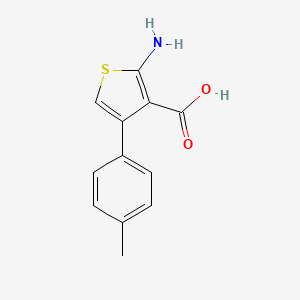
5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine: , often abbreviated as Azido-uridine , is a modified nucleoside It combines a uridine base (a pyrimidine nucleoside) with an azido group (N₃) attached to the 5’-position of the ribose sugar
準備方法
a. Synthetic Routes: Several synthetic routes exist for preparing Azido-uridine. One common approach involves the azidation of uridine via nucleophilic substitution. Here are the steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected (usually with a silyl group) to prevent unwanted reactions at this position.
Azidation: The 5’-protected uridine is treated with sodium azide (NaN₃) to introduce the azido group.
Deprotection: The silyl protecting group is removed, yielding Azido-uridine.
b. Industrial Production: While research laboratories typically use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial-scale processes for Azido-uridine are not widely documented. advancements in nucleoside synthesis and enzymatic approaches could facilitate large-scale production.
化学反応の分析
Azido-uridine can participate in various chemical reactions:
Oxidation: The uridine base can undergo oxidation reactions, leading to various oxidation states.
Reduction: Reduction of the azido group can yield amino groups or other functional groups.
Substitution: The azido group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like triethylamine, acetic anhydride, and azide salts are commonly used. Reaction conditions vary based on the specific transformation.
Major Products: The major products depend on the specific reaction and the position of modification.
科学的研究の応用
a. Chemistry:
Bioconjugation: Azido-uridine serves as a valuable tool for bioorthogonal chemistry. It can be selectively labeled with alkyne or cyclooctyne tags via click chemistry.
Protein Synthesis: Azido-uridine can be incorporated into RNA during transcription, allowing site-specific labeling of RNA molecules.
Metabolic Labeling: Researchers use Azido-uridine to label newly synthesized RNA in cells. Click reactions with fluorescent probes enable visualization of RNA dynamics.
RNA Imaging: Azido-uridine incorporation facilitates live-cell imaging of RNA localization and transport.
Antiviral Potential: Azido-uridine analogs have been investigated as potential antiviral agents due to their interference with viral RNA synthesis.
Cancer Therapy: Azido-uridine derivatives may selectively target cancer cells by exploiting differences in RNA metabolism.
Diagnostic Assays: Azido-uridine-based assays can detect RNA synthesis and turnover.
Drug Development: Understanding its effects on RNA metabolism may lead to novel drug targets.
作用機序
The exact mechanism of Azido-uridine’s effects varies based on its application. In RNA labeling, it incorporates into nascent RNA during transcription. In antiviral studies, it disrupts viral RNA synthesis. Further research is needed to elucidate specific molecular targets and pathways.
類似化合物との比較
Azido-uridine stands out due to its azido modification, which enables bioorthogonal labeling. Similar compounds include other modified nucleosides (e.g., 5-methyluridine, 5-fluorouridine), but their distinct properties set Azido-uridine apart.
特性
分子式 |
C15H21N5O10 |
|---|---|
分子量 |
431.35 g/mol |
IUPAC名 |
1-[5-[[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H21N5O10/c16-19-18-8-11(25)9(23)5(3-21)30-14(8)28-4-6-10(24)12(26)13(29-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,17,22,27) |
InChIキー |
UBCWCJNMBJROTN-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)
![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)


![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)


![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)
![S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol](/img/structure/B12068740.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)

